6-Ethyl-5,7-difluoro-1H-indole-2-carboxylic acid
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Overview
Description
6-Ethyl-5,7-difluoro-1H-indole-2-carboxylic acid is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
Preparation Methods
The synthesis of 6-Ethyl-5,7-difluoro-1H-indole-2-carboxylic acid involves several steps. One common method is the Leimgruber–Batcho indole synthesis, which includes the reaction of an ortho-nitrotoluene derivative with a formamide derivative, followed by cyclization and reduction steps . Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and solvents .
Chemical Reactions Analysis
6-Ethyl-5,7-difluoro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
6-Ethyl-5,7-difluoro-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: Indole derivatives, including this compound, have shown potential in biological studies due to their ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 6-Ethyl-5,7-difluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways. For example, they can inhibit enzymes or modulate receptor activity, leading to therapeutic effects .
Comparison with Similar Compounds
6-Ethyl-5,7-difluoro-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:
5,6-Difluoro-1H-indole-2-carboxylic acid: Similar in structure but lacks the ethyl group, which may affect its biological activity and chemical properties.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological functions compared to synthetic indole derivatives.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C11H9F2NO2 |
---|---|
Molecular Weight |
225.19 g/mol |
IUPAC Name |
6-ethyl-5,7-difluoro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C11H9F2NO2/c1-2-6-7(12)3-5-4-8(11(15)16)14-10(5)9(6)13/h3-4,14H,2H2,1H3,(H,15,16) |
InChI Key |
KOJZRWHHPUKAPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C2C=C(NC2=C1F)C(=O)O)F |
Origin of Product |
United States |
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